“2-Chloro-6-methoxyisonicotinic acid” is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 g/mol . This compound is typically in the form of a solid .
The molecular structure of “2-Chloro-6-methoxyisonicotinic acid” can be represented by the SMILES string COC1=CC=C(C(O)=O)C(=N1)Cl
. This indicates that the compound contains a chloro group (Cl), a methoxy group (OCH3), and a carboxylic acid group (COOH) attached to a pyridine ring .
The synthesis of 2-chloro-6-methoxyisonicotinic acid can be achieved through several methods, primarily involving the chlorination and methoxylation of isonicotinic acid derivatives.
These methods yield 2-chloro-6-methoxyisonicotinic acid with varying degrees of purity, often requiring purification steps such as recrystallization or chromatography.
The molecular structure of 2-chloro-6-methoxyisonicotinic acid can be described as follows:
The presence of these substituents affects both the electronic properties and steric hindrance around the aromatic ring, influencing its reactivity and interaction with biological targets.
2-Chloro-6-methoxyisonicotinic acid participates in various chemical reactions typical of carboxylic acids and aromatic compounds:
The mechanism of action for 2-chloro-6-methoxyisonicotinic acid primarily involves its interaction with biological receptors and enzymes:
Research indicates that modifications to the isonicotinic structure can significantly alter binding affinities and biological activities, highlighting its potential as a lead compound in drug design.
The physical and chemical properties of 2-chloro-6-methoxyisonicotinic acid are essential for understanding its behavior in various applications:
These properties influence its handling, storage, and application in laboratory settings.
2-Chloro-6-methoxyisonicotinic acid has diverse applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2